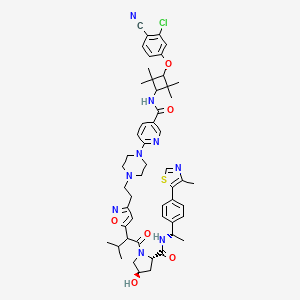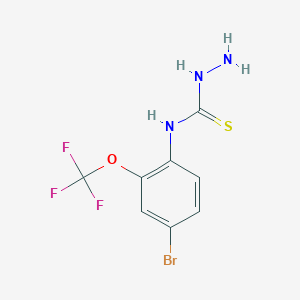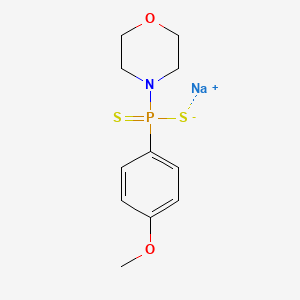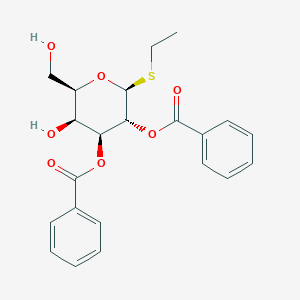
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of nucleophiles such as thiols, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the development of chiral compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its hydroxyl and ethylthio groups can interact with various biological targets, making it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is desired.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals. Its unique functional groups make it a versatile intermediate for the production of a wide range of products.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets. The hydroxyl and ethylthio groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S,3R,4S,5S,6R)-2-(Ethylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate include other tetrahydropyran derivatives with different substituents. Examples include:
- (2S,3R,4S,5S,6R)-2-(Methylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-2-(Phenylthio)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diyl dibenzoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and ethylthio groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H24O7S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3-benzoyloxy-2-ethylsulfanyl-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate |
InChI |
InChI=1S/C22H24O7S/c1-2-30-22-19(29-21(26)15-11-7-4-8-12-15)18(17(24)16(13-23)27-22)28-20(25)14-9-5-3-6-10-14/h3-12,16-19,22-24H,2,13H2,1H3/t16-,17+,18+,19-,22+/m1/s1 |
Clave InChI |
YLPJYVKVAZFIOM-IHZGOTPNSA-N |
SMILES isomérico |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCSC1C(C(C(C(O1)CO)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



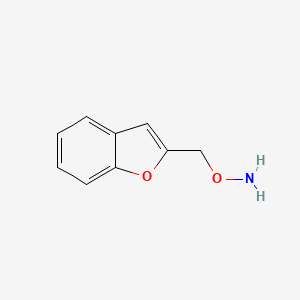
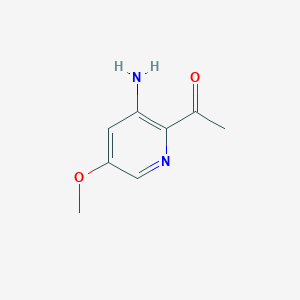
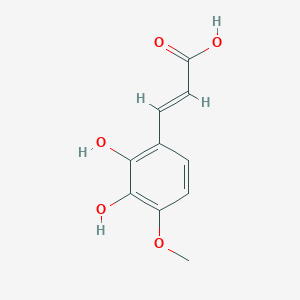

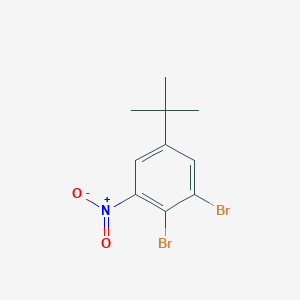
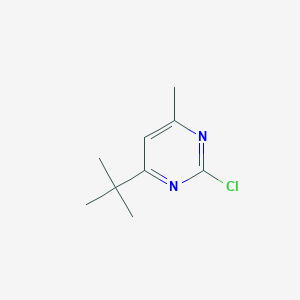
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

